

3-Morpholin-4-yl-Propionic Acid Hydrochloride structural analysis and confirmation

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Compound of Interest

Compound Name: 3-Morpholin-4-yl-Propionic Acid
Hydrochloride

Cat. No.: B1586566

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An In-Depth Technical Guide to the Structural Analysis and Confirmation of 3-Morpholin-4-yl-propionic Acid Hydrochloride

This guide provides a comprehensive framework for the definitive structural analysis and confirmation of **3-Morpholin-4-yl-propionic acid hydrochloride** (CAS Number: 6319-95-5), a key reagent utilized in chemical synthesis.[1][2][3] For researchers in drug development and chemical synthesis, rigorous structural verification is paramount to ensure the integrity of starting materials and the validity of experimental outcomes. This document details the synergistic application of modern analytical techniques, moving beyond procedural steps to explain the underlying scientific rationale for each method.

Physicochemical Profile and Molecular Structure

A foundational step in any analysis is to understand the basic physicochemical properties of the compound. **3-Morpholin-4-yl-propionic acid hydrochloride** is a solid at room temperature.[4][5] Its key properties are summarized below.

Table 1: Physicochemical Properties of **3-Morpholin-4-yl-propionic Acid Hydrochloride**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ ClNO ₃	[4][6]
Molecular Weight	195.64 g/mol	[4][6]
CAS Number	6319-95-5	[1][4]
Physical Form	Solid	[4][5]
IUPAC Name	3-morpholin-4-ylpropanoic acid;hydrochloride	[6]
InChI Key	JLAHMPKUDAJSKA-UHFFFAOYSA-N	[4]

The molecule consists of a morpholine ring connected via its nitrogen atom to a propionic acid chain. The hydrochloride salt form means the morpholine nitrogen is protonated and associated with a chloride counter-ion.

Caption: Molecular structure of **3-Morpholin-4-yl-propionic acid hydrochloride**.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique provides absolute structural proof. The core of a robust analysis lies in the congruent interpretation of data from orthogonal methods. We will focus on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete analysis.

Causality Behind Experimental Choices: ¹H NMR provides information on the number of different proton environments and their neighboring protons (connectivity). ¹³C NMR reveals the number of unique carbon environments. For this molecule, we expect distinct signals for the

propionic acid chain and the morpholine ring, with chemical shifts influenced by the electronegative oxygen and the positively charged nitrogen.

Expected ^1H NMR Spectral Features (in D_2O):

- **Morpholine Protons:** Two sets of triplets (or complex multiplets) corresponding to the four protons adjacent to the oxygen ($-\text{CH}_2-\text{O}-$) and the four protons adjacent to the positively charged nitrogen ($-\text{CH}_2-\text{N}^+\text{H}-$). The protons near the nitrogen will be further downfield.
- **Propionic Acid Protons:** Two triplets corresponding to the two methylene groups ($-\text{N}^+\text{H}-\text{CH}_2-$ and $-\text{CH}_2-\text{COOH}$). The methylene group alpha to the carboxyl group will be shifted downfield relative to the one adjacent to the nitrogen.

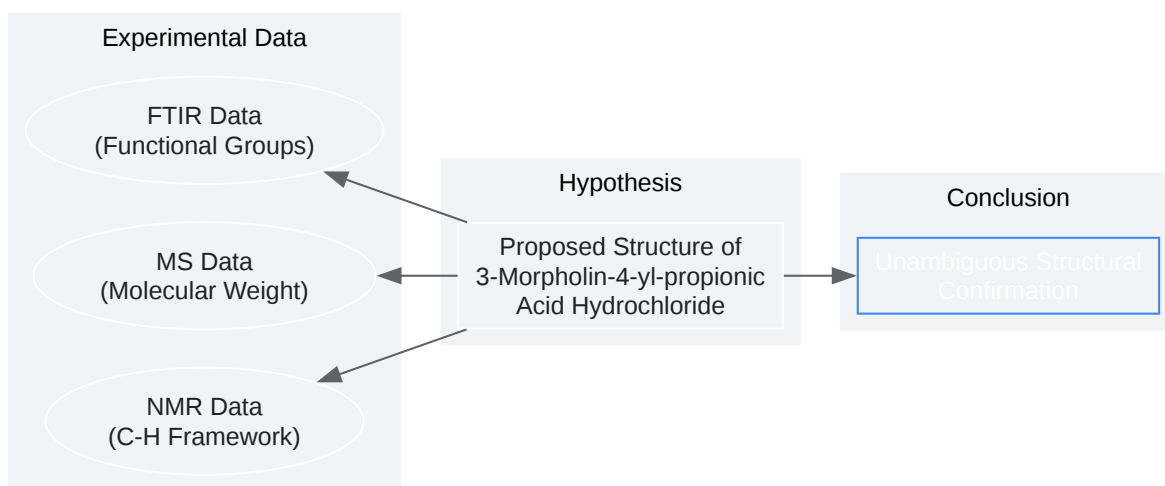
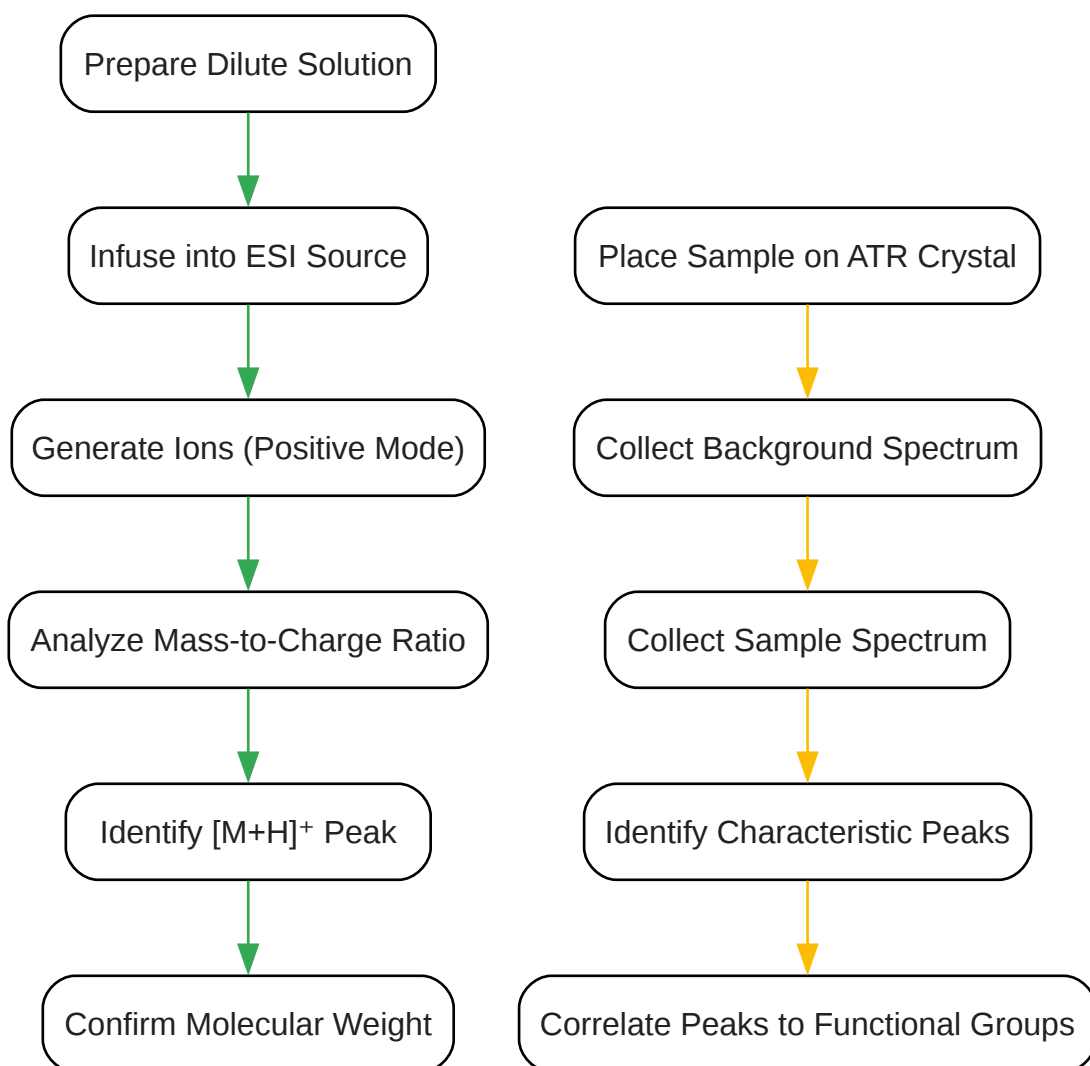
Expected ^{13}C NMR Spectral Features (in D_2O): The structure has 7 carbon atoms, but due to the symmetry of the morpholine ring, fewer than 7 signals are expected.

- **Carboxyl Carbon ($-\text{COOH}$):** A signal at the most downfield position ($\sim 170\text{-}180$ ppm).^[7]
- **Morpholine Carbons:** Two distinct signals for the morpholine carbons: one for the two carbons adjacent to the oxygen ($-\text{C}-\text{O}$) and one for the two carbons adjacent to the nitrogen ($-\text{C}-\text{N}^+\text{H}-$).
- **Propionic Acid Carbons:** Two signals for the methylene carbons of the propionic acid chain.^[7]

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **3-Morpholin-4-yl-propionic acid hydrochloride** in ~ 0.6 mL of a suitable deuterated solvent (e.g., D_2O or $\text{DMSO}-d_6$) in a 5 mm NMR tube.
- **Instrument Setup:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Acquire a standard ^1H spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-12 ppm).

- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.



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